molecular formula C14H23NO2S B11177294 2,4,6-trimethyl-N-pentylbenzenesulfonamide

2,4,6-trimethyl-N-pentylbenzenesulfonamide

Cat. No.: B11177294
M. Wt: 269.40 g/mol
InChI Key: HZCBOGPAAXZVFJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-pentylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a pentyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-N-pentylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-N-pentylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trimethyl-N-pentylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,4,6-Trimethylbenzenesulfonamide
  • N-pentylbenzenesulfonamide
  • 2,4,6-Trimethyl-N-phenylbenzenesulfonamide

Comparison: 2,4,6-Trimethyl-N-pentylbenzenesulfonamide is unique due to the presence of both the trimethyl-substituted benzene ring and the pentyl group on the sulfonamide nitrogen. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, compared to its analogs .

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,6-trimethyl-N-pentylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-5-6-7-8-15-18(16,17)14-12(3)9-11(2)10-13(14)4/h9-10,15H,5-8H2,1-4H3

InChI Key

HZCBOGPAAXZVFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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